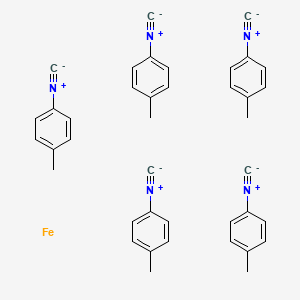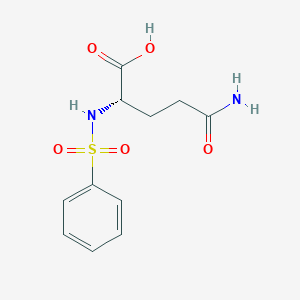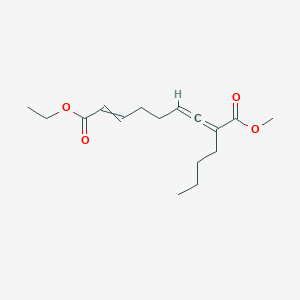![molecular formula C13H17BrO B14275047 (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol CAS No. 183864-51-9](/img/structure/B14275047.png)
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a bromophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-bromobenzyl bromide.
Grignard Reaction: The 2-bromobenzyl bromide is converted to a Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then added to cyclohexanone to form the corresponding alcohol.
Stereoselective Reduction: The resulting intermediate is subjected to stereoselective reduction to obtain the desired (1R,2S) isomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide).
Major Products
Oxidation: (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexanone.
Reduction: (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexane.
Substitution: (1R,2S)-2-[(2-aminophenyl)methyl]cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-[(2-chlorophenyl)methyl]cyclohexan-1-ol
- (1R,2S)-2-[(2-fluorophenyl)methyl]cyclohexan-1-ol
- (1R,2S)-2-[(2-iodophenyl)methyl]cyclohexan-1-ol
Uniqueness
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
183864-51-9 |
|---|---|
Molekularformel |
C13H17BrO |
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1,3,5,7,11,13,15H,2,4,6,8-9H2/t11-,13+/m0/s1 |
InChI-Schlüssel |
XIMSVVHSTFCLHQ-WCQYABFASA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)CC2=CC=CC=C2Br)O |
Kanonische SMILES |
C1CCC(C(C1)CC2=CC=CC=C2Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)


![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)

![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)


![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)


